molecular formula C11H7N3S B13110013 2-(Pyrimidin-4-yl)benzo[d]thiazole

2-(Pyrimidin-4-yl)benzo[d]thiazole

Cat. No.: B13110013
M. Wt: 213.26 g/mol
InChI Key: JHOYIPRFLVMLCC-UHFFFAOYSA-N
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Description

2-(Pyrimidin-4-yl)benzo[d]thiazole is a heterocyclic compound that features a pyrimidine ring fused to a benzothiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-4-yl)benzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with pyrimidine derivatives under reflux conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or a base like potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, solvent recovery and recycling processes are often employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-4-yl)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2-(Pyrimidin-4-yl)benzo[d]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-4-yl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication and cell division. This mechanism is particularly relevant in its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-4-yl)benzo[d]thiazole
  • 2-(Pyridin-2-yl)benzo[d]thiazole
  • 2-(Pyrimidin-2-yl)benzo[d]thiazole

Uniqueness

2-(Pyrimidin-4-yl)benzo[d]thiazole is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Compared to its analogs, it may exhibit enhanced potency in certain biological assays and offer unique opportunities for chemical modifications .

Properties

Molecular Formula

C11H7N3S

Molecular Weight

213.26 g/mol

IUPAC Name

2-pyrimidin-4-yl-1,3-benzothiazole

InChI

InChI=1S/C11H7N3S/c1-2-4-10-8(3-1)14-11(15-10)9-5-6-12-7-13-9/h1-7H

InChI Key

JHOYIPRFLVMLCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=NC=NC=C3

Origin of Product

United States

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